molecular formula C5H12N2O2S B12736656 N,N'-Bis(methoxymethyl)thiourea CAS No. 51872-26-5

N,N'-Bis(methoxymethyl)thiourea

Cat. No.: B12736656
CAS No.: 51872-26-5
M. Wt: 164.23 g/mol
InChI Key: HMIFTYSOZMSIFK-UHFFFAOYSA-N
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Description

N,N’-Bis(methoxymethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom in the urea is replaced by a sulfur atom This compound is characterized by the presence of two methoxymethyl groups attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(methoxymethyl)thiourea can be synthesized through the catalytic cycloaminomethylation of ureas and thioureas with N,N-bis(methoxymethyl)alkanamines. This reaction typically involves the use of catalysts such as samarium chloride hexahydrate (SmCl3·6H2O) under specific conditions. For instance, the reaction can be carried out in a mixture of chloroform and ethanol (1:2 by volume) at 60°C for 6 hours .

Industrial Production Methods

While detailed industrial production methods for N,N’-Bis(methoxymethyl)thiourea are not extensively documented, the general approach involves the use of scalable and efficient catalytic processes. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(methoxymethyl)thiourea undergoes various chemical reactions, including:

    Cycloaminomethylation: This reaction involves the formation of cyclic compounds through the interaction of N,N’-Bis(methoxymethyl)thiourea with other reagents.

    Substitution Reactions: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Catalysts: Samarium chloride hexahydrate (SmCl3·6H2O) is commonly used in cycloaminomethylation reactions.

    Solvents: Chloroform and ethanol mixtures are often employed as solvents.

    Temperature: Reactions are typically conducted at elevated temperatures, such as 60°C.

Major Products

The major products formed from these reactions include substituted triazinan-2-ones, triazinane-2-thiones, and hexahydro-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-4,8(1H,5H)-diones .

Scientific Research Applications

N,N’-Bis(methoxymethyl)thiourea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Bis(methoxymethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with various biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(hydroxymethyl)thiourea: Similar in structure but with hydroxymethyl groups instead of methoxymethyl groups.

    N,N’-Bis(methoxymethyl)urea: Similar but with an oxygen atom instead of sulfur.

Uniqueness

N,N’-Bis(methoxymethyl)thiourea is unique due to its specific methoxymethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1,3-bis(methoxymethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-8-3-6-5(10)7-4-9-2/h3-4H2,1-2H3,(H2,6,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIFTYSOZMSIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=S)NCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068679
Record name N,N'-Bis(methoxymethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51872-26-5
Record name N,N′-Bis(methoxymethyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51872-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N,N'-bis(methoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051872265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N,N'-bis(methoxymethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Bis(methoxymethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-[bis(methoxymethyl)]thiourea
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